Gangleoidin acetate
Description
Gangleoidin acetate is a synthetic compound identified in high-throughput screening studies for alpha-particle radiation protectants. It belongs to a class of molecules evaluated for their ability to mitigate radiation-induced cytotoxicity in HL60 cell lines . In such studies, compounds are classified as protective (negative inhibition percentages) or toxic (positive percentages) based on their effects on cell viability under radiation exposure.
Properties
CAS No. |
674786-36-8 |
|---|---|
Molecular Formula |
C20H16Cl2O8 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
methyl 9-acetyloxy-8,10-dichloro-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C20H16Cl2O8/c1-7-13-17(15(22)18(14(7)21)28-9(3)23)30-16-8(2)12(19(24)27-5)10(26-4)6-11(16)29-20(13)25/h6H,1-5H3 |
InChI Key |
RDBVNNMYIBVCEP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)OC(=O)C)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)OC(=O)C)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
Other CAS No. |
674786-36-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Radioprotective Compounds
Gangleoidin acetate is grouped with compounds like Lanatoside C , Quercetin , and Chlorogenic acid in radioprotection studies . These compounds share protective properties but differ significantly in structure and mechanism:
Key Insight : Unlike natural antioxidants (e.g., Quercetin), this compound’s synthetic origin may offer tunable pharmacokinetics, though its efficacy relative to these compounds requires further validation.
Acetate Derivatives
Acetate-containing compounds vary widely in applications. Comparisons with Vapreotide acetate (a somatostatin analog) and Sodium acetate (a buffer agent) highlight functional diversity:
Key Insight : this compound’s molecular weight and stability are likely distinct from Vapreotide acetate, which has a complex peptide structure. Its safety profile remains uncharacterized compared to well-established acetates like Sodium acetate.
Structural Analogues in Drug Development
For instance:
- 2-Aminobenzamides: Used in glycan analysis tools (e.g., GlycoBase), emphasizing their role in biochemical assays rather than radioprotection .
- Guanidine hydrochloride : Disrupts protein folding, contrasting with this compound’s putative cell-protective role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
